molecular formula C18H26N2O2 B1366497 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine CAS No. 349449-96-3

1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine

Cat. No. B1366497
CAS RN: 349449-96-3
M. Wt: 302.4 g/mol
InChI Key: LLYUOXRUHWLTAG-UHFFFAOYSA-N
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Description

“1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine” is a chemical compound that contains a dioxaspirodecan ring structure. This bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .


Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a key intermediate in the formation of “1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine”, has been achieved via selective deketalization in acidic solution. The raw material used is 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. After comparing the catalytic effects of different acids, acetic acid (HAc) was selected as the catalyst .


Molecular Structure Analysis

The molecular formula of “1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine” is C10H16O3 . The structure includes a dioxaspirodecan ring, which is a type of spirocyclic compound, meaning it has two or more rings that share one atom .

Scientific Research Applications

Anticonvulsant Activity

  • A series of derivatives of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine were synthesized and evaluated for anticonvulsant activity. Some compounds showed promising results in the maximal electroshock (MES) test in mice, indicating their potential as antiepileptic agents (Obniska et al., 2006).

Receptor Affinity

  • Research on the structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors revealed that certain compounds are promising α1 receptor antagonists, while others act as potent and efficacious 5-HT1AR agonists. This points to potential applications in the development of selective receptor ligands (Franchini et al., 2014).

Synthesis and Applications

  • The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a key intermediate in the production of various organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides, has been optimized for higher yield and shorter reaction time (Zhang Feng-bao, 2006).

Antiviral Activity

  • A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, structurally related to 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine, showed inhibitory effects against human coronavirus replication, highlighting their potential in antiviral drug development (Apaydın et al., 2019).

Biological and Physicochemical Properties

  • Additional studies have focused on synthesizing new derivatives of this compound and examining their biological and physicochemical properties, such as anticonvulsant activities and receptor affinities, which further broadens the scope of potential pharmaceutical applications (Obniska et al., 2007).

properties

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-4-16(5-3-1)19-10-12-20(13-11-19)17-6-8-18(9-7-17)21-14-15-22-18/h1-5,17H,6-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYUOXRUHWLTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N3CCN(CC3)C4=CC=CC=C4)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442558
Record name 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine

CAS RN

349449-96-3
Record name 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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